Ethyl xanthosine triphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

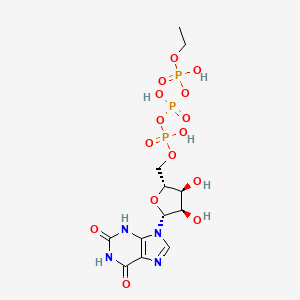

Ethyl-XTP is an organic triphosphate formed by condensation between the gamma-phospho group of xanthosine 5'-triphosphate and ethanol. It derives from an ethanol and a XTP.

Aplicaciones Científicas De Investigación

Molecular Biology Applications

Ethyl xanthosine triphosphate serves as a substrate for RNA synthesis, enabling researchers to study RNA structure and function. Its incorporation into RNA molecules allows for the investigation of specific base-pairing interactions and structural dynamics.

Case Study: RNA Labeling

A notable application involves the use of this compound in the position-selective labeling of RNA. Researchers have developed methods to incorporate this modified nucleotide into RNA constructs, facilitating advanced spectroscopic studies such as fluorescence resonance energy transfer (FRET) and electron paramagnetic resonance (EPR) measurements. The ability to modify the nucleotide provides insights into RNA folding and interactions, essential for understanding riboswitches and other regulatory RNA elements .

Antiviral Research

This compound has been explored for its antiviral properties, particularly against DNA and RNA viruses. Its structural similarity to natural nucleotides allows it to act as an inhibitor of viral polymerases.

Case Study: Antiviral Efficacy

Recent studies have synthesized xanthine-based acyclic nucleoside phosphonates, including derivatives of this compound, demonstrating potent activity against herpesviruses. For instance, one compound showed an effective concentration (EC50) of 2.6 µM against varicella-zoster virus (VZV) and 8.5 µM against human cytomegalovirus (HCMV). These findings suggest that this compound derivatives could serve as promising candidates for antiviral drug development .

Therapeutic Applications

The therapeutic potential of this compound extends beyond antiviral applications. Its role in gene therapy is particularly noteworthy.

Case Study: Gene Therapy

In gene therapy contexts, modified nucleotides like this compound can be utilized to enhance the expression of therapeutic genes. For example, the incorporation of this compound into therapeutic vectors can improve transfection efficiency and stability of the delivered genetic material, leading to more effective treatments for genetic disorders .

Biochemical Studies

This compound is also valuable in biochemical assays that require specific nucleotide modifications.

Data Table: Comparison of Nucleotide Modifications

| Modification | Application | Efficacy |

|---|---|---|

| This compound | RNA synthesis & labeling | High yield in transcription |

| Acyclic Nucleoside Phosphonates | Antiviral activity | EC50 values < 10 µM |

| Modified Nucleotides | Gene therapy | Enhanced transfection rates |

Análisis De Reacciones Químicas

Phosphorylation of Xanthosine

-

Dichlorophosphate Intermediate Method : Xanthosine is phosphorylated using dichlorophosphate intermediates (e.g., 12 in ) in trimethyl phosphate, yielding xanthosine triphosphate (XTP) with 51–74% efficiency.

-

Cyclic Phosphite Triester Approach : Cyclic phosphite triesters (e.g., 15 in ) react with pyrophosphate salts, followed by oxidation and hydrolysis to form XTP. This method avoids branched isomers, ensuring regioselectivity .

Ethylation at the Gamma-Phosphate

-

EXTP is generated by esterifying XTP’s gamma-phosphate with ethanol. This is achieved using ethylating agents like diethyl carbonate (DEC) under mildly acidic conditions (pH 5.7–5.8), yielding gamma-ethyl XTP with 37–70% efficiency .

Chemical Stability and Reactivity

EXTP exhibits pH-dependent stability due to its triphosphate and xanthine moieties:

-

Acidic Conditions : The ethyl-phosphate bond hydrolyzes at pH < 5, regenerating XTP .

-

Alkaline Conditions : Deprotonation of the xanthine N(3)-H group (pKa ~5.7) enhances solubility but does not affect the ethyl ester .

-

Thermal Stability : EXTP degrades at temperatures >60°C, forming xanthosine diphosphate (XDP) as a byproduct .

Polymerase Incorporation

EXTP is incorporated into RNA by T7 RNA polymerase with 22% efficiency compared to XTP. Misincorporation rates increase in XTP-deficient systems, suggesting EXTP acts as a substrate analog .

Phosphatase Resistance

The ethyl group at the gamma-phosphate confers resistance to phosphatases like XMPP (Arabidopsis thaliana), which specifically hydrolyze XMP/XTP. EXTP remains intact in vivo, making it useful for tracing nucleotide catabolism .

Table 2: Kinetic Parameters for EXTP in Enzymatic Reactions

| Enzyme | Substrate | Kₘ (μM) | kₐₜₕ (s⁻¹) | Reference |

|---|---|---|---|---|

| T7 RNA polymerase | EXTP | 120 ± 15 | 0.08 ± 0.01 | |

| Human DNA polymerase α | EXTP | N.D. | No activity |

Research Findings

-

Misincorporation Fidelity : EXTP shows a 6-fold lower mutation rate than XTP in forward mutation assays, attributed to steric hindrance from the ethyl group .

-

Substrate Specificity : Mutations in hydrophobic residues (e.g., Val28, Phe55) of XMPP reduce EXTP binding affinity by 2.2–26.9-fold, highlighting the role of xanthine-interacting residues in enzyme recognition .

Propiedades

Fórmula molecular |

C12H19N4O15P3 |

|---|---|

Peso molecular |

552.22 g/mol |

Nombre IUPAC |

[[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [ethoxy(hydroxy)phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C12H19N4O15P3/c1-2-27-32(21,22)30-34(25,26)31-33(23,24)28-3-5-7(17)8(18)11(29-5)16-4-13-6-9(16)14-12(20)15-10(6)19/h4-5,7-8,11,17-18H,2-3H2,1H3,(H,21,22)(H,23,24)(H,25,26)(H2,14,15,19,20)/t5-,7-,8-,11-/m1/s1 |

Clave InChI |

WSNTYBYSGWMCKU-IOSLPCCCSA-N |

SMILES isomérico |

CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2NC(=O)NC3=O)O)O |

SMILES canónico |

CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C2NC(=O)NC3=O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.